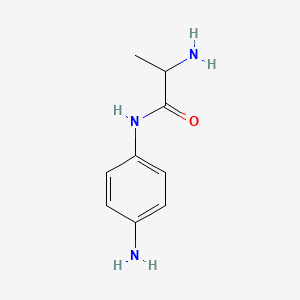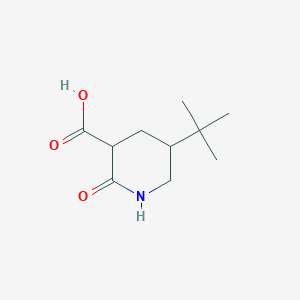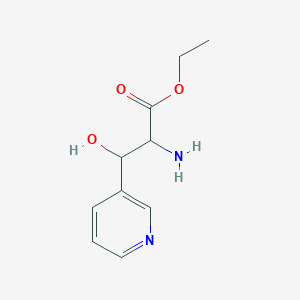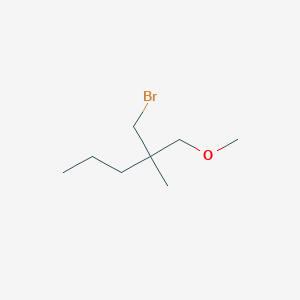
2-amino-N-(4-aminophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(4-aminophenyl)propanamide is an organic compound with the molecular formula C9H12N2O. It is characterized by the presence of both amino and amide functional groups, making it a versatile compound in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-aminophenyl)propanamide typically involves the reaction of 4-nitroacetophenone with ammonia, followed by reduction to yield the desired compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-aminophenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary amines .
Scientific Research Applications
2-amino-N-(4-aminophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-aminophenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-N-(4-aminophenyl)propanamide include:
- N-(4-aminophenyl)propanamide
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of amino and amide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-N-(4-aminophenyl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,10-11H2,1H3,(H,12,13) |
InChI Key |
XBFGADXAJLGMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Propylsulfonyl)amino]butanoic acid](/img/structure/B15259429.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine](/img/structure/B15259445.png)
![5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B15259457.png)






![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15259515.png)


![3-Amino-2-[(2-methylpropyl)amino]benzoic acid](/img/structure/B15259543.png)
![4-[(1-Ethyl-1H-pyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B15259547.png)
